molecular formula C19H20FN3O3 B2739988 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)tetrahydro-1(2H)-pyrazinecarboxamide CAS No. 865659-74-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)tetrahydro-1(2H)-pyrazinecarboxamide

Cat. No. B2739988
CAS RN: 865659-74-1
M. Wt: 357.385
InChI Key: MXNSRJJTBKFMMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)tetrahydro-1(2H)-pyrazinecarboxamide is a useful research compound. Its molecular formula is C19H20FN3O3 and its molecular weight is 357.385. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)tetrahydro-1(2H)-pyrazinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)tetrahydro-1(2H)-pyrazinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Recent Progress in Biological Activities of Synthesized Phenothiazines

Recent medicinal chemistry investigations have highlighted new phenothiazine derivatives exhibiting promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities result from interactions with biological systems through pharmacophoric substituents, multicyclic ring systems, and lipophilic characteristics enabling membrane penetration (Pluta, Morak-Młodawska, & Jeleń, 2011).

Pyrazine Derivatives: A Patent Review

Pyrazine derivatives are recognized for their diverse pharmacological effects, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral activities. These derivatives have sparked increasing research interest due to their potential in developing more effective and clinically interesting compounds (Ferreira & Kaiser, 2012).

Insights into Quinoxaline: A Short Review

Quinoxaline and its analogs have been investigated for their antitumoral properties, demonstrating significant potential in catalysis and as ligands in metal complexes. This highlights the versatility and broad applicability of quinoxaline derivatives in scientific research and potential therapeutic applications (Pareek & Kishor, 2015).

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials

Research on quinazoline derivatives has expanded beyond medicinal chemistry to include applications in optoelectronic materials. These compounds have been shown to possess luminescent properties, highlighting their potential for use in electronic devices, luminescent elements, and photoelectric conversion elements, demonstrating the wide-ranging applications of these heterocyclic compounds (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c20-14-1-4-16(5-2-14)22-7-9-23(10-8-22)19(24)21-15-3-6-17-18(13-15)26-12-11-25-17/h1-6,13H,7-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNSRJJTBKFMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide

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